Cas no 70708-17-7 (3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride)
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride
- 3-(1-BENZYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-2-METHYL-1H-INDOLE HYDROCHLORIDE
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride
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- MDL: MFCD11052492
- Inchi: 1S/C21H22N2.ClH/c1-16-21(19-9-5-6-10-20(19)22-16)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17;/h2-11,22H,12-15H2,1H3;1H
- InChI Key: CJJWMRXRUITPHH-UHFFFAOYSA-N
- SMILES: Cl.N1(CC2C=CC=CC=2)CC=C(C2=C(C)NC3C=CC=CC2=3)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 424
- Topological Polar Surface Area: 19
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB286482-1 g |
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride |
70708-17-7 | 1g |
€917.40 | 2023-04-26 | ||
| abcr | AB286482-1g |
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride; . |
70708-17-7 | 1g |
€917.40 | 2025-04-16 |
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride Suppliers
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1h-indole hydrochloride
Comprehensive Overview of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride (CAS No. 70708-17-7)
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride (CAS No. 70708-17-7) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name Benzyl-tetrahydropyridinyl-indole hydrochloride, belongs to the class of heterocyclic organic compounds. Its unique structural features, including the benzyl and tetrahydropyridine moieties, make it a subject of interest for researchers exploring novel therapeutic agents.
The molecular formula of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride is C21H23ClN2, with a molecular weight of approximately 338.87 g/mol. The compound's structure combines an indole core with a tetrahydropyridine ring, which is further substituted with a benzyl group. This configuration is pivotal for its potential biological activity, particularly in modulating neurotransmitter systems. Researchers have investigated its interactions with serotonin and dopamine receptors, making it a candidate for studies related to neurological disorders.
In recent years, the demand for CAS No. 70708-17-7 has increased due to its applications in drug discovery and development. The compound's hydrochloride salt form enhances its solubility, making it suitable for in vitro and in vivo studies. Its stability under physiological conditions has also been a topic of discussion in scientific forums, with many users searching for "how to store 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride" or "solubility of CAS 70708-17-7." These queries reflect the growing interest in optimizing its use in laboratory settings.
One of the most frequently asked questions about 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride revolves around its synthetic pathways. The compound is typically synthesized through multi-step organic reactions, including alkylation and cyclization processes. Researchers often seek information on "synthesis of Benzyl-tetrahydropyridinyl-indole derivatives" or "purification methods for CAS 70708-17-7," highlighting the need for detailed procedural guidelines. The availability of high-purity samples is critical for reproducible results, which is why suppliers emphasize rigorous quality control measures.
The pharmacological potential of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride has also been a focal point in academic and industrial research. Preliminary studies suggest its relevance in targeting G-protein-coupled receptors (GPCRs), which are implicated in various diseases. Searches like "GPCR modulation by indole derivatives" or "therapeutic uses of tetrahydropyridine compounds" underscore the compound's versatility. However, further clinical validation is required to ascertain its efficacy and safety profile.
From an analytical perspective, CAS No. 70708-17-7 is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the compound's structural integrity and purity, addressing common user concerns like "how to verify the purity of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride." Analytical data sheets provided by manufacturers often include detailed spectral information, catering to the needs of quality assurance teams.
In the context of green chemistry, researchers are increasingly interested in sustainable synthesis routes for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride. Queries such as "eco-friendly synthesis of indole derivatives" or "reducing waste in tetrahydropyridine production" reflect this trend. Innovations in catalytic methods and solvent selection are being explored to minimize environmental impact while maintaining high yields.
The compound's nomenclature, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride, may appear complex, but it systematically describes its molecular architecture. For clarity, researchers often break it down into its constituent parts: the indole ring, the tetrahydropyridine moiety, and the benzyl substituent. This approach aids in understanding its chemical behavior and reactivity, addressing search terms like "structure-activity relationship of CAS 70708-17-7."
In summary, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole hydrochloride (CAS No. 70708-17-7) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its structural complexity, combined with its pharmacological properties, makes it a valuable subject for ongoing research. As the scientific community continues to explore its applications, the compound is likely to remain a topic of interest in both academic and industrial circles.
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